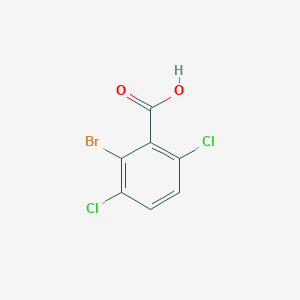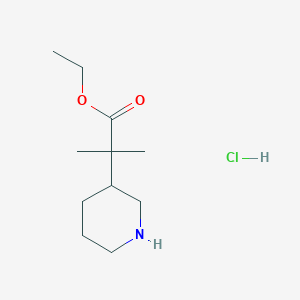
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride typically involves the reaction of ethyl 2-methyl-2-(3-piperidyl)propanoate with hydrochloric acid. The preparation method may include the following steps:
Starting Materials: Ethyl 2-methyl-2-(3-piperidyl)propanoate and hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure compliance with industry standards .
化学反応の分析
Types of Reactions
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Ethyl 2-methyl-2-(3-piperidyl)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-methyl-2-(pyridin-3-yl)propanoate: Similar structure but with a pyridine ring instead of a piperidine ring.
Ethyl 2-(1-piperidinyl)propanoate hydrochloride: Another piperidine derivative with different substituents.
These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound .
特性
CAS番号 |
1024038-36-5 |
|---|---|
分子式 |
C11H22ClNO2 |
分子量 |
235.75 g/mol |
IUPAC名 |
ethyl 2-methyl-2-piperidin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9;/h9,12H,4-8H2,1-3H3;1H |
InChIキー |
NVDSUUOTRVNPAG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)C1CCCNC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


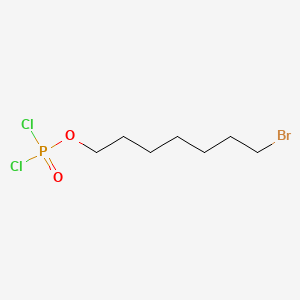
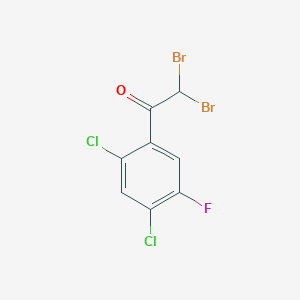
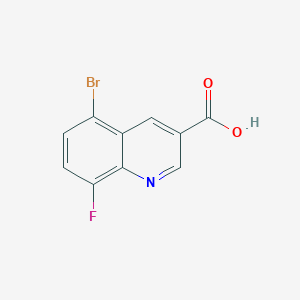

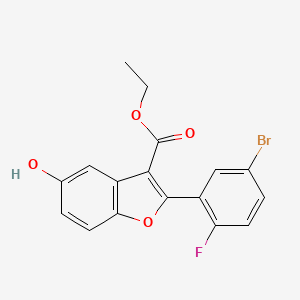



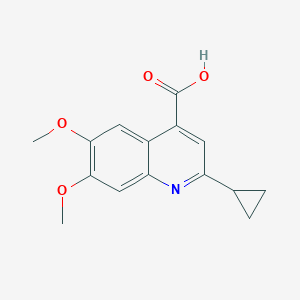
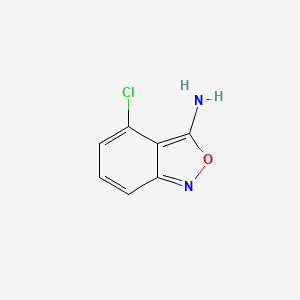

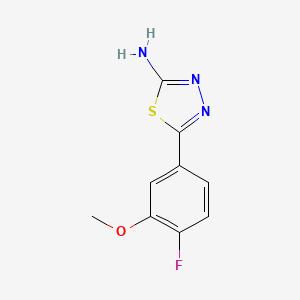
![1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine](/img/structure/B13697926.png)
